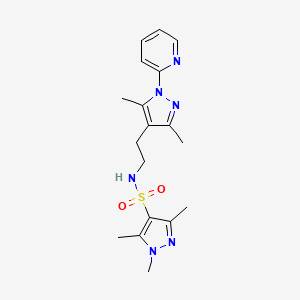
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H24N6O2S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and neurology. Its structural features, including the pyrazole and pyridine moieties, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2S, with a molecular weight of approximately 384.49 g/mol. It contains a sulfonamide group, which is often associated with antibacterial properties, alongside a pyrazole ring known for its role in drug design.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways. For instance, it has been shown to interact with glycine transporters (GlyT1), which are crucial in neurotransmission processes and are implicated in various central nervous system disorders. Additionally, the presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For example:
These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Neuropharmacological Effects
The inhibition of glycine transporters suggests that this compound may play a role in modulating neurotransmission and could be beneficial in treating conditions like schizophrenia or other neuropsychiatric disorders . The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on cancer treatment:
- Case Study on MCF7 Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anti-proliferative activity .
- Inhibition of Aurora Kinases : Another study focused on compounds structurally similar to this compound and showed significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM . This suggests potential applications in targeted cancer therapies.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQPXOLJCDJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














